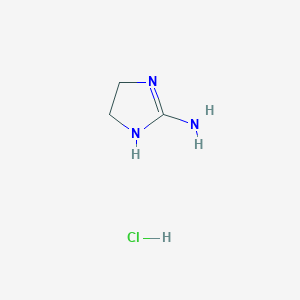
Chlorhydrate de 2-aminoimidazoline
Vue d'ensemble
Description
2-Aminoimidazoline hydrochloride is a chemical compound belonging to the class of imidazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazolines are known for their wide range of biological activities and are present in various natural and synthetic compounds
Applications De Recherche Scientifique
2-Aminoimidazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Industry: It is used in the production of surfactants, corrosion inhibitors, and fabric softeners.
Mécanisme D'action
Target of Action
2-Aminoimidazoline hydrochloride, like other imidazoline derivatives, primarily targets the Imidazoline Binding Sites (IBS) . The IBS was discovered in 1984 and has since been the focus of extensive research . Imidazolines have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension, hyperglycemia, and neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Mode of Action
The mode of action of 2-Aminoimidazoline hydrochloride involves its interaction with the IBS. It acts as an agonist of the α2A-adrenergic receptor . This interaction results in a variety of physiological changes, depending on the specific receptor subtype involved .
Biochemical Pathways
The biochemical pathways affected by 2-Aminoimidazoline hydrochloride are primarily those involving the α2A-adrenergic receptor . The downstream effects of this interaction can vary widely, but they often involve modulation of neurotransmitter release, which can have significant impacts on neurological function .
Pharmacokinetics
It is known that these compounds can be orally active and capable of penetrating the brain , suggesting that they have good bioavailability.
Result of Action
The molecular and cellular effects of 2-Aminoimidazoline hydrochloride’s action are largely dependent on the specific receptor subtype it interacts with . Its therapeutic efficacy in treating a variety of disorders suggests that it can have significant impacts on cellular function .
Action Environment
The action, efficacy, and stability of 2-Aminoimidazoline hydrochloride can be influenced by a variety of environmental factors. For example, the pH of the environment can impact the compound’s stability . Additionally, the presence of other substances, such as other drugs or biological molecules, can potentially influence the compound’s action and efficacy .
Analyse Biochimique
Biochemical Properties
2-Aminoimidazoline hydrochloride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules It is known that imidazoline compounds can suppress creatine or creatine kinase (CK) transport .
Cellular Effects
The cellular effects of 2-Aminoimidazoline hydrochloride are diverse, as it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have potential therapeutic efficacy in the treatment of a variety of disorders .
Molecular Mechanism
The molecular mechanism of action of 2-Aminoimidazoline hydrochloride is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Aminoimidazoline hydrochloride can vary with different dosages in animal models
Metabolic Pathways
It is known that imidazolines can interact with various enzymes or cofactors .
Transport and Distribution
It is known that imidazoline compounds can suppress creatine or creatine kinase (CK) transport .
Subcellular Localization
It is known that imidazoline compounds can suppress creatine or creatine kinase (CK) transport .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoimidazoline hydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. One common method is the reaction of ethylenediamine with a nitrile under high temperatures and acid catalysis . This process is essentially a cyclic Pinner reaction, which is effective for both alkyl and aryl nitriles .
Industrial Production Methods: Industrial production of 2-aminoimidazoline hydrochloride often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoimidazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazolines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Comparaison Avec Des Composés Similaires
2-Imidazoline: Similar in structure but lacks the amino group.
Clonidine: An imidazoline derivative used as an antihypertensive agent.
Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.
Uniqueness: 2-Aminoimidazoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and industrial applications .
Propriétés
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISTNHSOMNHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181400 | |
| Record name | 2-Aminoimidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26893-38-9 | |
| Record name | 2-Aminoimidazoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026893389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8153 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoimidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOIMIDAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW43632VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)


![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
